molecular formula C36H30N6O5S B2981179 6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one CAS No. 689758-75-6

6-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]thio}-7-{4-[(4-phenylpiperazin-1-yl)carbonyl]benzyl}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one

Cat. No.: B2981179
CAS No.: 689758-75-6
M. Wt: 658.73
InChI Key: YUSHZUAHIAIMAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a non-polymer with the molecular formula C20H15F3N6O2S2. It has a molecular weight of 492.497 . The compound is also known as N-(5-{[(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-N’-[3-(trifluoromethyl)phenyl]urea .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 4-oxo-4H-pyrido[1,2-a]pyrimidines have been synthesized from 2-pyridylaminomethyleneisopropylidenemalonates by melting them . Another method involves the cyclization of various 2-amino pyridines with β-oxo ester or alkynoate .


Molecular Structure Analysis

The molecular structure of the compound can be represented by the InChI string: InChI=1S/C20H15F3N6O2S2/c1-11-5-6-15-24-14 (8-16 (30)29 (15)9-11)10-32-19-28-27-18 (33-19)26-17 (31)25-13-4-2-3-12 (7-13)20 (21,22)23/h2-9H,10H2,1H3, (H2,25,26,27,31) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the opening of the dioxane ring, evolution of acetone, decarboxylation, and cyclization .


Physical and Chemical Properties Analysis

The compound has a formal charge of 0, an atom count of 48, a chiral atom count of 0, and a bond count of 51 .

Scientific Research Applications

Heterocyclic Amines in Dietary Sources

Research on heterocyclic amines (HCAs) like MeIQx and PhIP, which are formed during the cooking of meat and fish, provides insights into the carcinogenic potential of these compounds and their metabolism in humans and rodents. Studies using accelerator mass spectrometry (AMS) have highlighted the dosimetry of protein and DNA adduct formation by low doses of these HCAs, revealing significant differences in adduct levels and metabolite profiles between humans and rodents. This research suggests that human exposure to similar compounds through dietary sources could have implications for understanding the carcinogenic risks associated with food preparation methods and the metabolic processing of these compounds in the human body (Turteltaub et al., 1999).

Exposure to Carcinogenic Compounds in Foods

Another study focused on the exposure of humans to carcinogenic heterocyclic amines in cooked foods, indicating that humans are continually exposed to these compounds in the normal diet. This research underlines the importance of understanding how food preparation and consumption contribute to the exposure of potentially harmful compounds. The study's findings on the daily exposures to specific HCAs like PhIP and MeIQx can inform dietary recommendations and cancer prevention strategies (Wakabayashi et al., 1993).

Properties

IUPAC Name

6-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-7-[[4-(4-phenylpiperazine-1-carbonyl)phenyl]methyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H30N6O5S/c43-33-18-26(37-32-8-4-5-13-41(32)33)22-48-36-38-29-20-31-30(46-23-47-31)19-28(29)35(45)42(36)21-24-9-11-25(12-10-24)34(44)40-16-14-39(15-17-40)27-6-2-1-3-7-27/h1-13,18-20H,14-17,21-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUSHZUAHIAIMAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)CN4C(=O)C5=CC6=C(C=C5N=C4SCC7=CC(=O)N8C=CC=CC8=N7)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H30N6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.